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molecular formula C7H7N3O3S B3144249 1-[(Methylsulfonyl)oxy]-1H-benzotriazole CAS No. 54769-22-1

1-[(Methylsulfonyl)oxy]-1H-benzotriazole

Cat. No. B3144249
M. Wt: 213.22 g/mol
InChI Key: RVFMZBYPSSUAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04242507

Procedure details

1-Hydroxy-1,2,3-benzotriazole (648 g) and triethylamine (675 ml) are dissolved in benzene (2,800 ml). To the solution is added dropwise a solution of methanesulfonyl chloride (535 g) in benzene (675 ml) with stirring at a temperature of lower than 10° C. over a period of 2.2 hours. The mixture is stirred at the same temperature for 2.3 hours and allowed to stand overnight. To the reaction mixture is added water (1,000 ml). The benzene layer is separated out. The aqueous layer is extracted twice with ethyl acetate (3,000 ml and 2,000 ml), and the extracts are combined and washed with a saturated aqueous sodium hydrogen carbonate (200 ml×2) and water and dried over anhydrous magnesium sulfate. After drying, the solvent is distilled off under a reduced pressure. The resulting crystals are washed with petroleum ether (500 ml) and dried to give faint yellow crystals of 1-methane-sulfonyloxy-1,2,3-benzotriazole (842 g), melting point: 88°-90° C.
Quantity
648 g
Type
reactant
Reaction Step One
Quantity
675 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
535 g
Type
reactant
Reaction Step Two
Quantity
675 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=[N:3]1.C(N(CC)CC)C.[CH3:18][S:19](Cl)(=[O:21])=[O:20].O>C1C=CC=CC=1>[CH3:18][S:19]([O:1][N:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=[N:3]1)(=[O:21])=[O:20]

Inputs

Step One
Name
Quantity
648 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
675 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
535 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
675 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
with stirring at a temperature of lower than 10° C. over a period of 2.2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred at the same temperature for 2.3 hours
Duration
2.3 h
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The benzene layer is separated out
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted twice with ethyl acetate (3,000 ml and 2,000 ml)
WASH
Type
WASH
Details
washed with a saturated aqueous sodium hydrogen carbonate (200 ml×2) and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After drying
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under a reduced pressure
WASH
Type
WASH
Details
The resulting crystals are washed with petroleum ether (500 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2.2 h
Name
Type
product
Smiles
CS(=O)(=O)ON1N=NC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 842 g
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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